molecular formula C9H8F4O B14044685 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene

1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene

Katalognummer: B14044685
Molekulargewicht: 208.15 g/mol
InChI-Schlüssel: WHFLYFVHCQUJDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of 1,2-difluoro-4-hydroxy-3-ethylbenzene with difluoromethyl ether under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the desired reaction conditions. The final product is purified through distillation or recrystallization to achieve the required purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1,2-Difluoro-4-methoxy-3-ethylbenzene
  • 1,2-Difluoro-4-difluoromethoxybenzene
  • 1,2-Difluoro-3-ethylbenzene

Comparison: 1,2-Difluoro-4-difluoromethoxy-3-ethylbenzene is unique due to the presence of both difluoromethoxy and ethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar counterparts .

Eigenschaften

Molekularformel

C9H8F4O

Molekulargewicht

208.15 g/mol

IUPAC-Name

1-(difluoromethoxy)-2-ethyl-3,4-difluorobenzene

InChI

InChI=1S/C9H8F4O/c1-2-5-7(14-9(12)13)4-3-6(10)8(5)11/h3-4,9H,2H2,1H3

InChI-Schlüssel

WHFLYFVHCQUJDW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1F)F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.